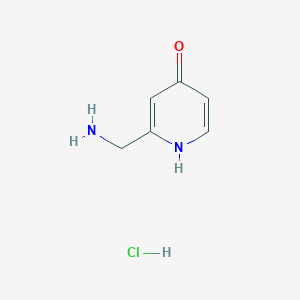

2-(Aminomethyl)pyridin-4-ol hydrochloride

Vue d'ensemble

Description

2-(Aminomethyl)pyridin-4-ol hydrochloride, also known as AMPH, is a chemical compound that has gained significant research interest due to its potential applications in different fields of science and industry. It is used as a key precursor to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates .

Synthesis Analysis

The synthesis of this compound involves several steps. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular formula of this compound is C6H9ClN2O, and its molecular weight is 160.6 g/mol . The InChI code is 1S/C6H8N2O.2ClH/c7-4-5-3-6(9)1-2-8-5;;/h1-3H,4,7H2,(H,8,9);2*1H .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 197.06 and a density of 1.05 g/mL at 25 °C .Applications De Recherche Scientifique

Chemistry and Properties of Pyridine Derivatives

Pyridine derivatives, including 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes, have been extensively reviewed for their preparation procedures, properties, and complexation capabilities. These compounds exhibit a range of important properties such as spectroscopic characteristics, magnetic properties, and biological activities, suggesting potential areas of application for similar compounds like 2-(Aminomethyl)pyridin-4-ol hydrochloride (Boča, Jameson, & Linert, 2011).

Biological Activities and Therapeutic Potential

Pyridine-based Cu(II) complexes have been highlighted for their exceptional anticancer potency against various cancer cell lines. The complexation of pyridine derivatives with metals, particularly Cu(II), enhances their solubility, bioavailability, and pharmacological effects, indicating the potential therapeutic applications of pyridine derivatives, including this compound in cancer treatment (Alshamrani, 2023).

Medicinal Importance

The medicinal significance of pyridine derivatives spans across various biological activities such as antiviral, antibacterial, anticancer, and anti-inflammatory effects. These compounds are integral to modern medicinal applications, underscoring the potential medical relevance of this compound in developing new therapeutic agents (Altaf et al., 2015).

Chemosensing Applications

Pyridine derivatives also play a crucial role in chemosensing, demonstrating high affinity for various ions and neutral species. This versatility makes them effective chemosensors for detecting different species in environmental, agricultural, and biological samples, suggesting potential research applications for this compound in analytical chemistry and diagnostics (Abu-Taweel et al., 2022).

Safety and Hazards

The safety data sheet (SDS) for 2-(Aminomethyl)pyridin-4-ol hydrochloride indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Mécanisme D'action

The presence of an aminomethyl group (-NH2) and a hydroxyl group (-OH) in the molecule suggests that it might interact with biological targets through hydrogen bonding, which could influence its mode of action .

The action environment of the compound would depend on the specific biological context in which it is used. Factors such as pH, temperature, presence of other biomolecules, and specific characteristics of the target cells or tissues could influence its action, efficacy, and stability .

Propriétés

IUPAC Name |

2-(aminomethyl)-1H-pyridin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c7-4-5-3-6(9)1-2-8-5;/h1-3H,4,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHNTZXDUWITEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

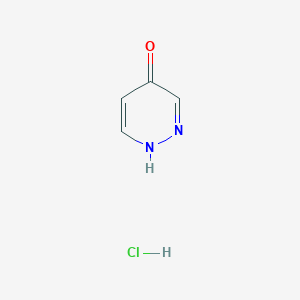

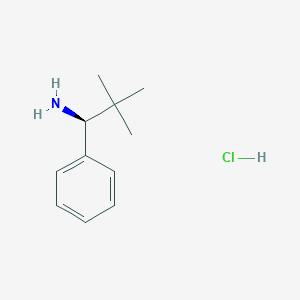

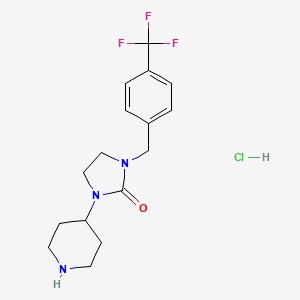

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine](/img/structure/B1408481.png)

![Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1408484.png)

![(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid](/img/structure/B1408487.png)

![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl acetate](/img/structure/B1408488.png)

![Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408489.png)

![5-butyl-4-((1E,3E,5E)-5-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)penta-1,3-dien-1-yl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B1408503.png)